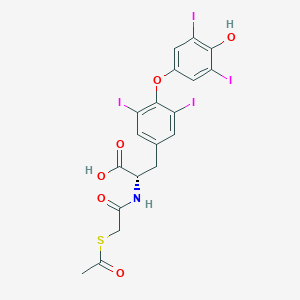![molecular formula C27H27N3O4 B2755953 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 1018161-80-2](/img/structure/B2755953.png)
4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
科学的研究の応用
Antibacterial Properties
The compound exhibits antibacterial effects against various bacterial strains. Preliminary bioassays have demonstrated its broad-spectrum activity against bacteria such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus. These findings suggest that it could serve as a lead compound for drug discovery in the field of antibacterial agents .
Drug Design and Optimization
The 4-hydroxy-1,2,3-triazole scaffold, which is present in this compound, has gained attention in medicinal chemistry. It is considered versatile and useful for drug design. Researchers often explore bioisosterism and scaffold hopping using this scaffold to optimize lead compounds. Its physicochemical properties make it an intriguing system for drug development .
HIV Inhibition
(E)-4-(1-(Substitutedbenzyl)-4-methoxy-1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives, structurally related to our compound, have been investigated as HIV inhibitors (specifically, integrase strand-transfer inhibitors). These derivatives were studied using induced-fit docking (IFD) methods, highlighting their potential in combating HIV .
作用機序
Target of Action
The compound, also known as “4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one” or “HMS3465G20”, is a derivative of Ranolazine . Ranolazine is an antianginal medication that primarily targets the late sodium current in the heart . By inhibiting this current, it minimizes calcium overload in ischemic cardiomyocytes .
Mode of Action
The compound interacts with its target, the late sodium current, by inhibiting it . This inhibition reduces the influx of sodium ions into the cell, which in turn decreases the intracellular calcium concentration via the sodium-calcium exchanger . The reduction in calcium overload in ischemic cardiomyocytes helps to alleviate the symptoms of angina .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium and calcium ion exchange in cardiomyocytes . By inhibiting the late sodium current, the compound reduces the driving force for the sodium-calcium exchanger, leading to a decrease in intracellular calcium concentration . This can help to prevent the detrimental effects of calcium overload in the heart, such as contractile dysfunction, energy waste, and arrhythmias .
Pharmacokinetics
The pharmacokinetic properties of this compound are likely to be similar to those of Ranolazine, given their structural similarity . Ranolazine is rapidly and extensively metabolized in the liver and intestine, with less than 5% excreted unchanged in urine and feces . The apparent terminal half-life of Ranolazine is 7 hours . The pharmacokinetics of the (+) R- and (-) S-enantiomers of Ranolazine are similar in healthy volunteers .
Result of Action
The primary result of the compound’s action is the reduction of calcium overload in ischemic cardiomyocytes . This can lead to an improvement in the symptoms of angina, including chest pain and discomfort . Additionally, by favoring glucose utilization over fatty acid oxidation, the compound may help to ameliorate the “energy starvation” of the failing heart .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Furthermore, individual patient factors such as age, sex, renal and hepatic function, and genetic polymorphisms can also influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
4-[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-33-22-11-13-23(14-12-22)34-18-21(31)17-30-25-10-6-5-9-24(25)28-27(30)19-15-26(32)29(16-19)20-7-3-2-4-8-20/h2-14,19,21,31H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYKJZGZHFSWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

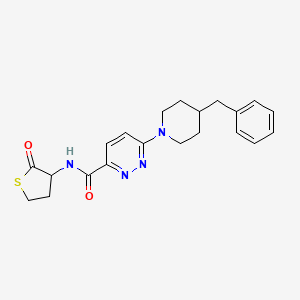
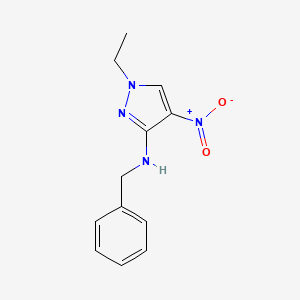

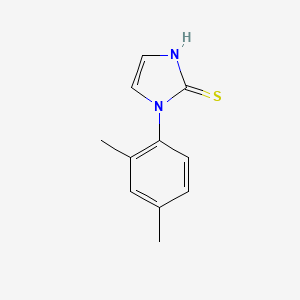
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)


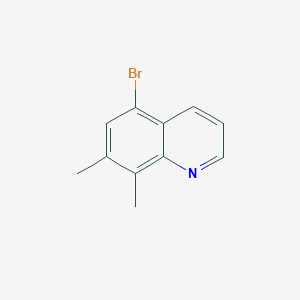
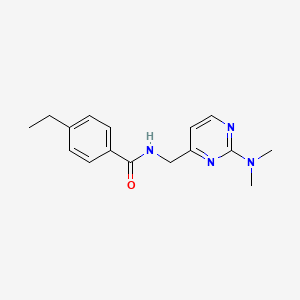
![2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755888.png)
![2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2755889.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2755890.png)
